N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine
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Overview
Description
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine is a synthetic organic compound that belongs to the class of thiolane derivatives This compound is characterized by the presence of a thiolane ring, a pyridine moiety, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine typically involves multiple steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction, where a methoxyethyl halide reacts with a nucleophilic site on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-2-amine: Similar structure but with a different position of the thiolane ring.
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-4-amine: Another positional isomer with the thiolane ring in a different position.
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-5-amine: Yet another positional isomer with the thiolane ring in a different position.
Uniqueness
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(3-methylpyridin-2-yl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-4-3-6-15-14(12)10-16(7-8-19-2)13-5-9-20(17,18)11-13/h3-4,6,13H,5,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKBGRZIWSKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(CCOC)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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